(R)-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine
Description
®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine is a chiral compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, a methoxy group, and an ethanamine chain
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-fluorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrFNO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
InChI Key |
OPICIPGIGJCHFO-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC(=C(C=C1)Br)F)N |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or fluorine atoms, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity. The methoxy group and ethanamine chain play crucial roles in modulating its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Bromo-3-chlorophenyl)-2-methoxyethanamine
- ®-1-(4-Bromo-3-methylphenyl)-2-methoxyethanamine
- ®-1-(4-Bromo-3-iodophenyl)-2-methoxyethanamine
Uniqueness
®-1-(4-Bromo-3-fluorophenyl)-2-methoxyethanamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other specialized chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
